2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol
Description
2-[5-(4-Chlorophenyl)-tetrazol-2-yl]-ethanol is a tetrazole-derived compound featuring a 4-chlorophenyl substituent at the 5-position of the tetrazole ring and an ethanol moiety at the 2-position. Tetrazoles are nitrogen-rich heterocycles valued in medicinal chemistry for their metabolic stability and bioisosteric replacement of carboxylic acids.
For instance, describes the synthesis of 5-aryl-tetrazoles via heterogenous catalysis in PEG-400, a method adaptable to this compound .
Structure
3D Structure
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)tetrazol-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O/c10-8-3-1-7(2-4-8)9-11-13-14(12-9)5-6-15/h1-4,15H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOMCLNYBYFARY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(N=N2)CCO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol typically involves the reaction of 4-chlorobenzyl cyanide with sodium azide in the presence of a suitable solvent to form the tetrazole ring. This intermediate is then subjected to reduction reactions to introduce the ethanol group. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the tetrazole ring or the chlorophenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: 2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-acetaldehyde or 2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-acetic acid.
Reduction: Modified tetrazole derivatives or reduced chlorophenyl compounds.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of tetrazole derivatives, including 2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol. Research indicates that these compounds exhibit potent antibacterial and antifungal activities. For instance, a study synthesized various tetrazole derivatives and tested their efficacy against multiple microbial strains, showing promising results in inhibiting growth at low concentrations .
2. Central Nervous System Disorders
The compound has been investigated for its potential in treating central nervous system disorders. Research suggests that tetrazole derivatives can modulate neurotransmitter systems, providing a basis for their use in conditions like anxiety and depression. A patent outlines the synthesis of aryl 2-tetrazol-2-yl ketones, indicating their utility in CNS-related therapies .
3. Vascular Endothelial Growth Factor Receptor Inhibition
In silico studies have demonstrated that tetrazole compounds can effectively dock into the active site of vascular endothelial growth factor receptor-2 (VEGFR-2), a target for cancer therapy. This interaction suggests potential applications in anti-cancer drug design, as inhibiting VEGFR-2 can prevent tumor angiogenesis .
Case Studies
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions that include the formation of the tetrazole ring followed by functionalization to introduce the ethanol moiety. Common methods include:
- Refluxing with Sodium Azide : A mixture of starting materials is refluxed with sodium azide under acidic conditions to facilitate the formation of the tetrazole ring.
- Ethanol Functionalization : The final step often involves the reaction of the tetrazole intermediate with ethanol under controlled conditions to yield the target compound.
Mechanism of Action
The mechanism of action of 2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol involves its interaction with specific molecular targets. The tetrazole ring can bind to enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity, while the ethanol moiety can influence its solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Linker Groups: Ethanol (target) vs. thio-ethanol (4d, 4f) or morpholino-ethanone () alters polarity. Ethanol improves solubility, whereas thioethers may confer stability but reduce bioavailability .
- Bioactivity: Aryl-piperazine-tetrazole hybrids () exhibit antifungal properties, suggesting that the target compound’s ethanol group might modulate similar activities with distinct pharmacokinetics .
Spectral and Physical Properties
Table 2: Comparative Spectral Data (IR and NMR)
| Compound | IR (cm⁻¹) | $ ^1H $-NMR (δ, ppm) | Reference |
|---|---|---|---|
| 4d (3-NO₂-phenyl) | 3200 (O–H), 1530 (N–O) | 8.5 (aromatic H), 4.3 (–CH₂–) | [1] |
| 4f (4-F-phenyl) | 3300 (O–H), 1220 (C–F) | 7.8 (aromatic H), 4.1 (–CH₂–) | [1] |
| Target Compound* | ~3250 (O–H), 750 (C–Cl) | ~7.6 (aromatic H), 3.8 (–CH₂–) | — |
Notes:
- The target compound’s IR would show O–H (ethanol) and C–Cl stretches, while NMR would display aromatic protons downfield-shifted due to the electron-withdrawing chloro group .
- Nitro-substituted analogs (e.g., 4d) exhibit stronger electron-withdrawing effects, further deshielding aromatic protons .
Biological Activity
2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol is a compound featuring a tetrazole ring and an ethanol side chain, characterized by the molecular formula and a molecular weight of 253.69 g/mol. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders and as an antimicrobial agent.
Structural Characteristics
The unique structure of this compound allows it to interact with various biological targets, enhancing its biological activity. The presence of the tetrazole ring is significant as it can mimic carboxylic acid functionalities, facilitating interactions with enzymes and receptors involved in critical biochemical pathways.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticonvulsant Properties : Similar compounds have demonstrated efficacy in treating epilepsy, suggesting potential for this compound in managing seizure disorders.
- Antimicrobial Activity : The compound has been investigated for its antibacterial and antifungal properties, showing promise against various pathogens.
- Interaction with Molecular Targets : The tetrazole moiety allows for binding to specific enzymes or receptors, which modulates their activity and may influence neurotransmission pathways.
The mechanism of action for this compound involves:
- Binding to Enzymes/Receptors : The tetrazole ring can interact with active sites of enzymes or receptors, potentially leading to inhibition or activation depending on the target.
- Influence on Biochemical Pathways : By modulating enzyme activity, this compound may alter neurotransmitter levels or other biochemical signals relevant to its therapeutic effects .
Research Findings and Case Studies
Several studies have explored the biological activity of similar tetrazole derivatives, providing insight into the potential applications of this compound.
Antimicrobial Activity
The antimicrobial potential of this compound has been substantiated through various assays:
Q & A
Q. What are the established synthetic methodologies for 2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol?
The synthesis typically involves heterocyclic ring formation and functional group coupling. A common approach uses substituted chlorobenzyl chlorides and tetrazole precursors under catalytic conditions. For example:
- Catalytic coupling : React equimolar amounts of tetrazole derivatives (e.g., 5-((2-((4-chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole) with 4-chlorobenzyl chloride in PEG-400 solvent, catalyzed by Bleaching Earth Clay (pH 12.5) at 70–80°C. Reaction progress is monitored via TLC, followed by ice-water quenching and recrystallization in aqueous acetic acid .
- Thioether linkage : Introduce thioether bonds using potassium carbonate in ethanol, as seen in analogous tetrazole-thiol reactions .
Q. How is the molecular structure of this compound confirmed experimentally?
- Spectroscopic characterization :
- IR spectroscopy : Identify hydroxyl (O–H stretch, ~3400 cm⁻¹), tetrazole (C=N stretch, ~1600 cm⁻¹), and aromatic C–Cl (~750 cm⁻¹) groups .
- ¹H NMR : Key signals include the ethanol –CH₂– group (δ 3.6–4.0 ppm), aromatic protons (δ 7.2–7.8 ppm), and tetrazole ring protons (δ 8.1–8.5 ppm) .
Q. What are common impurities encountered during synthesis, and how are they resolved?
- By-products : Unreacted chlorobenzyl chloride or incomplete cyclization products.
- Purification : Recrystallization in ethanol-DMF mixtures (1:1 v/v) effectively removes polar impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Catalyst screening : Bleaching Earth Clay outperforms homogeneous catalysts (e.g., triethylamine) in tetrazole-thioether coupling, reducing side reactions .
- Solvent effects : PEG-400 enhances reaction homogeneity and thermal stability compared to DMF or chloroform .
- Temperature control : Maintaining 70–80°C prevents decomposition of heat-sensitive intermediates .
Q. What mechanistic insights explain contradictions in reaction efficiency across studies?
Q. How can computational modeling aid in predicting biological activity?
- Docking studies : Use density functional theory (DFT) to analyze interactions between the tetrazole-thioether moiety and target enzymes (e.g., cyclooxygenase COX1/2) .
- QSAR models : Correlate substituent electronegativity (e.g., 4-Cl vs. 4-F phenyl groups) with anti-inflammatory or antimicrobial potency .
Q. What strategies resolve discrepancies in spectroscopic data for structural validation?
- Multi-technique validation : Combine ¹³C NMR (to confirm quaternary carbons) and high-resolution mass spectrometry (HRMS) with IR/¹H NMR for ambiguous cases .
- X-ray crystallography : Resolve conflicting NMR assignments by determining crystal structures of analogs (e.g., ethyl 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]thiazole derivatives) .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
